molecular formula C13H25N3O5 B605841 Azido-PEG3-t-butyl ester CAS No. 252881-73-5

Azido-PEG3-t-butyl ester

Cat. No. B605841
M. Wt: 303.36
InChI Key: QUSLQIYNPWASRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Azido-PEG3-t-butyl ester involves the use of a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis .


Molecular Structure Analysis

Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It contains an azide group and a t-butyl protected carboxyl group .


Chemical Reactions Analysis

The azide group in Azido-PEG3-t-butyl ester is reactive with alkyne, such as BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It is a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Cell Adhesion and Migration : Azido-PEG (polylysine-g-PEG) demonstrates utility in creating dynamic cell adhesion substrates. This allows for controlled cell adhesion, migration, and shape changes, which are essential in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

  • Vibrational Signaling in Biochemistry : Studies on azido-PEG-succinimide ester oligomers have uncovered their capability for ballistic energy transport along the molecule. This finding is significant for developing new strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

  • Drug Delivery and PEGylation : The azido group's incorporation into poly(ethylene glycol) (PEG) facilitates the synthesis of functional amphiphilic and degradable copolymers, which are valuable in biomedical applications, such as drug delivery (Freichels et al., 2011).

  • Synthesis of Functionalized Compounds : Azido-PEG3-t-butyl ester compounds play a role in the iron-catalyzed synthesis of various functionalized compounds, including γ-aminol, γ-azido alcohol, and triazoles, which are crucial in organic synthesis (Ge, Li, & Bao, 2019).

  • Nanoparticle Formation and Drug Conjugation : The synthesis of azido-terminated heterobifunctional poly(ethylene glycol) derivatives provides a versatile building block for conjugation with various ligands and is useful in the formation of nanoparticles for drug conjugation (Hiki & Kataoka, 2007).

  • Protein PEGylation : In the field of protein therapeutics, azido groups in PEG derivatives enable site-specific PEGylation of proteins, which is crucial for enhancing the efficacy and stability of protein-based drugs (Deiters et al., 2004).

  • Biomaterials and Nanotechnology : The azido-PEG derivatives are used in the preparation of functionalized copolymers for applications in nanotechnology, particularly in drug delivery systems (Hu et al., 2013).

  • Integration in Medical Devices : Azido-PEG3-t-butyl ester derivatives have been employed in the development of integrin inhibitors with sustained bioactivity, which are important in medical device coatings and drug delivery (Smith et al., 2013).

Safety And Hazards

When handling Azido-PEG3-t-butyl ester, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . Keep away from sources of ignition . Take measures to prevent the build-up of electro-static charge . Wear chemical-resistant gloves and safety goggles . Wash thoroughly after handling and wash contaminated clothing before reuse .

Future Directions

Azido-PEG3-t-butyl ester is a click chemistry reagent . It has potential applications in proteomics research and drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media , which could be beneficial in the development of new drugs and therapies.

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLQIYNPWASRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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